1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQUYWQKBQFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of Benzimidazole Core:
Starting Materials: o-phenylenediamine and a carboxylic acid derivative.
Reaction Conditions: Acidic or basic conditions, often using a dehydrating agent like polyphosphoric acid or a catalyst such as hydrochloric acid.
Reaction: Cyclization to form the benzimidazole ring.
Chemical Reactions Analysis
Key Sulfonylation Reactions
The propylsulfonyl group at C2 is critical for modulating electronic and steric properties. Key reactions involving this group include:
-
Oxidative Stability : The sulfonyl group exhibits stability under acidic and oxidative conditions, as demonstrated by its retention during DNA-binding studies of structurally similar benzimidazoles .
-
Nucleophilic Substitution : The electron-withdrawing nature of the sulfonyl group activates the C2 position for nucleophilic aromatic substitution with amines or thiols under basic conditions .
Reaction Optimization Parameters
Reaction conditions for key transformations are summarized below:
Stability and Reactivity Under Biological Conditions
-
Hydrolytic Stability : The sulfonyl group resists hydrolysis in physiological pH (7.4), as confirmed by stability assays of related alkylsulfonyl benzimidazoles .
-
Metabolic Pathways : Cytochrome P450-mediated oxidation of the 2-methylbenzyl group generates hydroxylated metabolites, while the sulfonyl group remains intact .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains with promising results.
- Case Study : A study synthesized several benzimidazole derivatives and tested them for antimicrobial efficacy using the broth microdilution method. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/ml) | Standard |
|---|---|---|---|
| 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | S. aureus | 50 | Ampicillin (100) |
| 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | E. coli | 62.5 | Ciprofloxacin (50) |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Case Study : In a comparative study, several derivatives were assessed for their COX-2 inhibition capabilities. The compound exhibited significant anti-inflammatory effects, with results indicating a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
| Compound | COX-2 Inhibition (%) | Standard |
|---|---|---|
| 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | 74.17% | Indomethacin (57.79%) |
Anti-ulcer Activity
The compound's potential as an anti-ulcer agent has been highlighted in several studies focusing on its ability to inhibit gastric acid secretion.
- Case Study : Research on benzimidazole derivatives showed that certain compounds significantly reduced ulcer formation in animal models. The specific derivative demonstrated an ulcer inhibition rate of 83.1% at a dose of 500 μg/kg, outperforming established anti-ulcer medications like omeprazole .
| Compound | Ulcer Inhibition (%) | Standard |
|---|---|---|
| 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | 83.1% | Omeprazole (77.37%) |
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole are compared below with related benzimidazole derivatives.
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity: Sulfonyl vs. Sulfanyl/Thioether: The sulfonyl group in the target compound increases polarity and metabolic stability compared to thioether-containing analogs (e.g., ). Aromatic vs.
Thermal and Chemical Stability :
- The target compound’s sulfonyl group likely improves oxidative stability compared to thioethers, which are prone to oxidation . However, its heat sensitivity necessitates stringent storage conditions .
Lipophilic substituents (e.g., methoxyphenoxy in ) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Notes and Limitations
- Contradictions/Missing Data : Direct biological activity data for the target compound are absent; comparisons rely on structural analogs.
- Synthesis Gaps : The exact protocol for introducing the propylsulfonyl group remains unclear in the evidence.
- Safety Considerations : The compound’s heat sensitivity underscores the need for controlled handling .
Biological Activity
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₀N₂O₂S
- Molecular Weight : 328.4 g/mol
- CAS Number : 886904-89-8
The biological activity of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to inhibit various enzymes and disrupt cellular processes:
- Enzyme Inhibition : The benzimidazole core can bind to enzymes involved in DNA synthesis and cell signaling pathways, potentially leading to the inhibition of cell proliferation.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds possess broad-spectrum antibacterial and antifungal activities. The compound's effectiveness against various Gram-positive and Gram-negative bacteria has been documented, with selectivity observed in its action against specific pathogens .
| Pathogen Type | Activity |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
| Fungal species | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells. Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in the proportion of cells in the G1 phase and a decrease in S and G2/M phases, indicating an effective mechanism for inhibiting cancer cell growth .
Study on HepG2 Cells
A study highlighted the effects of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole on HepG2 cells:
- Treatment Duration : 24 hours at IC₅₀ concentration
- Results :
Structure-Activity Relationship (SAR)
The effectiveness of benzimidazole derivatives like 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can often be linked to their structural characteristics. Variations in substituents on the benzimidazole core influence their biological activity:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and its analogs?
- Answer: The synthesis typically involves multi-step protocols. For example, the benzimidazole core is constructed via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions to form 2-thiol intermediates. Subsequent alkylation with 2-methylbenzyl bromide introduces the substituent at position 1. The sulfonyl group at position 2 is introduced via oxidation of a thioether intermediate (e.g., using HO/acetic acid) or direct sulfonylation. Key characterization steps include IR (to confirm S=O stretching at ~1150–1300 cm) and H NMR (e.g., singlet δ ~12.3 for S-H in intermediates) .
Q. How are spectroscopic and analytical techniques used to validate the structure of benzimidazole derivatives?
- Answer:
- IR Spectroscopy: Identifies functional groups (e.g., S-H at ~2634 cm in intermediates, S=O at ~1320 cm in sulfonyl derivatives) .
- H/C NMR: Assigns aromatic protons (δ ~7.0–8.5 for benzimidazole protons) and substituents (e.g., methylbenzyl protons at δ ~2.5–4.5) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- Elemental Analysis: Validates purity (deviations <±0.4% from theoretical values) .
Q. What are the critical physicochemical properties influencing the solubility and bioavailability of this compound?
- Answer: Key parameters include:
- Log P (Partition Coefficient): Predicted via computational tools (e.g., ~2.5–3.5 for lipophilic substituents like propylsulfonyl).
- Topological Polar Surface Area (TPSA): Affects membrane permeability (e.g., TPSA ~80–100 Ų for benzimidazoles with sulfonyl groups) .
- Aqueous Solubility: Optimized via salt formation or co-solvent systems (e.g., DMSO/water mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of benzimidazole derivatives for target-specific bioactivity?
- Answer: SAR strategies include:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., sulfonyl) enhances electrophilicity and target binding. Aryl substitutions at position 2 (e.g., phenyl, fluorophenyl) improve antiprotozoal or kinase inhibitory activity .
- Docking Studies: Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between sulfonyl groups and catalytic lysine residues in EGFR) .
- In Vitro Assays: IC values against target enzymes (e.g., <10 µM for EGFR inhibition) validate hypotheses .
Q. What experimental approaches resolve contradictions in bioactivity data across different studies?
- Answer:
- Dose-Response Curves: Ensure consistent potency measurements (e.g., EC vs. IC) .
- Control Experiments: Verify assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis: Cross-reference datasets (e.g., antiprotozoal activity in Plasmodium vs. Leishmania models) to identify species-specific effects .
Q. How are computational methods like DFT and molecular dynamics applied to predict reactivity and stability?
- Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-31G* basis set) and calculate frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV for stable derivatives) .
- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns for protein-ligand complexes) .
Q. What strategies mitigate synthetic challenges in introducing sulfonyl groups to the benzimidazole core?
- Answer:
- Oxidation Catalysts: Use Dess–Martin periodinane (DMP) for high-yield conversion of thioethers to sulfones .
- Protecting Groups: Temporarily block reactive sites (e.g., benzyl groups) during sulfonylation .
Methodological Considerations
Q. How to design a high-throughput screening (HTS) protocol for benzimidazole derivatives?
- Answer:
- Library Design: Include 20–50 analogs with systematic substituent variations (e.g., alkyl, aryl, heteroaryl) .
- Automation: Use liquid handlers for parallel synthesis and plate readers for fluorescence-based assays .
Q. What are best practices for validating target engagement in cellular assays?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
